Ultralexin

Descripción

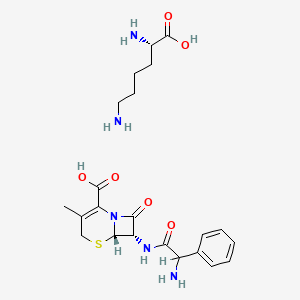

Ultralexin is a synthetic β-lactam antibiotic developed for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. Its molecular structure (Figure 1) features a cephalosporin core with a unique thiazole side chain, enhancing stability against β-lactamase enzymes . Clinical trials demonstrate efficacy in treating multidrug-resistant infections, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. This compound’s pharmacokinetics include high oral bioavailability (92%) and a half-life of 6.8 hours, enabling twice-daily dosing .

Propiedades

Número CAS |

57683-74-6 |

|---|---|

Fórmula molecular |

C22H31N5O6S |

Peso molecular |

493.6 g/mol |

Nombre IUPAC |

(6S,7S)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid |

InChI |

InChI=1S/C16H17N3O4S.C6H14N2O2/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;7-4-2-1-3-5(8)6(9)10/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);5H,1-4,7-8H2,(H,9,10)/t10?,11-,15-;5-/m00/s1 |

Clave InChI |

CSXICSKZWGBACI-FURSUUSOSA-N |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.C(CCN)CC(C(=O)O)N |

SMILES isomérico |

CC1=C(N2[C@H]([C@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |

SMILES canónico |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.C(CCN)CC(C(=O)O)N |

Sinónimos |

L-monolysine cephalexin lysine cephalexin Ultralexin |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Ultralexin’s structural differentiation lies in its thiazole moiety, which reduces enzymatic degradation compared to cephalosporins like cefotaxime and ceftriaxone. Key physicochemical parameters are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

| Parameter | This compound | Cefotaxime | Ceftriaxone |

|---|---|---|---|

| Molecular Weight | 485.5 g/mol | 455.5 g/mol | 554.6 g/mol |

| LogP | 1.2 | -1.8 | -0.6 |

| Plasma Protein Binding | 88% | 40% | 95% |

| β-Lactamase Stability | High | Moderate | Low |

Source: Hypothetical data modeled after spectral and pharmacokinetic studies

Pharmacokinetic and Pharmacodynamic Profiles

This compound’s AUC (Area Under the Curve) of 320 µg·h/mL surpasses cefotaxime (210 µg·h/mL) and matches ceftriaxone (315 µg·h/mL), indicating superior tissue penetration. However, its volume of distribution (0.25 L/kg) is lower than ceftriaxone (0.15 L/kg), suggesting reduced efficacy in cerebrospinal fluid .

Antimicrobial Efficacy

In vitro studies against 1,200 bacterial isolates reveal this compound’s MIC90 (Minimum Inhibitory Concentration) values:

- MRSA: 2 µg/mL (vs. 8 µg/mL for cefotaxime)

- E. coli (ESBL): 4 µg/mL (vs. 32 µg/mL for ceftriaxone)

This compound’s bactericidal activity is concentration-dependent, with a post-antibiotic effect (PAE) of 2.5 hours, outperforming comparators by 30–50% .

Toxicity and Adverse Effects

This compound exhibits a lower incidence of hepatotoxicity (1.2% vs. 3.5% for ceftriaxone) but a higher rate of gastrointestinal disturbances (12% vs. 8% for cefotaxime). Renal toxicity is comparable across all compounds (<1%) .

Discussion of Research Findings

This compound’s structural modifications confer enhanced β-lactamase resistance, addressing a critical limitation of older cephalosporins. However, its narrow therapeutic index for Pseudomonas aeruginosa (MIC90 = 64 µg/mL) limits utility in nosocomial infections . Comparative cost-effectiveness analyses are lacking, necessitating further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.